2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers optimizing type II kinase inhibitors often encounter flexible linkers that confound SAR studies. This azetidine-thioether-benzimidazole hydrochloride provides a conformationally restricted scaffold with balanced LogP (1.70) and H-bond capacity (2 HBD, 2 HBA) for precise lead optimization. • Rigid azetidine ring pre-organizes ligands into bioactive conformations, improving potency and selectivity over flexible alkylthio analogs • Benzimidazole core mimics ATP adenine for kinase active-site engagement; thioether bridge modulates lipophilicity vs. carbon-linked analogs (ΔLogP ≈ 0.12) • 98% purity; available in gram quantities for focused kinase inhibitor library synthesis and antimicrobial SAR campaigns

Molecular Formula C10H12ClN3S
Molecular Weight 241.74 g/mol
CAS No. 1864072-65-0
Cat. No. B1379100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride
CAS1864072-65-0
Molecular FormulaC10H12ClN3S
Molecular Weight241.74 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H
InChIKeyWKQRSPOXMCQTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole HCl: Overview


2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic building block combining a benzimidazole core with an azetidine ring via a thioether (sulfanyl) bridge, isolated as the hydrochloride salt [1]. It serves as a conformationally restricted, sulfur-containing intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents, where its balanced lipophilicity (computed LogP = 1.70) and hydrogen-bonding profile (2 HBD, 2 HBA) are harnessed to modulate drug-target interactions . Verification of its identity and purity (up to 98%) is supported by diagnostic InChIKey (WKQRSPOXMCQTON-UHFFFAOYSA-N) and SMILES (C1=CC=C2NC(SC3CNC3)=NC2=C1.Cl) data .

Kinase inhibitor building-block synthesis
Conformationally restricted scaffold for SAR studies
Hydrochloride salt for improved handling and solubility

Why Generic Analogs Cannot Replace This Benzimidazole Building Block


Substituting 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride with a generic benzimidazole or a simple 2-alkylthio analog is not feasible for projects requiring precise spatial and electronic control. The azetidine ring introduces conformational rigidity that is absent in open-chain alkylthio derivatives, while the thioether bridge directly impacts lipophilicity and metabolic stability compared to carbon-linked azetidine analogs [1]. Simply interchanging with the free base would additionally compromise solubility and handling, undermining its utility as a building block for synthesizing complex kinase inhibitors where specific hydrogen-bond donor/acceptor ratios and a LogP near 1.7 are critical design parameters .

CoreGeneric benzimidazoles or 2-alkylthio analogs may lack the azetidine ring's conformational rigidity and key hydrogen-bonding contacts.
LinkerCarbon-linked azetidine analogs shift lipophilicity and metabolic stability compared to the thioether bridge, potentially altering ADME study outcomes.
FormThe free base may introduce solubility and handling differences that limit direct substitution in synthetic protocols requiring the salt form.

Quantitative Advantages of This Benzimidazole HCl Over Analogs


Lipophilicity Advantage Over Carbon-Linked Azetidine

Replacing the carbon linker in 2-(azetidin-3-yl)-1H-benzimidazole with a sulfur atom in 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole HCl results in a measurable shift in lipophilicity, enhancing membrane permeability potential while avoiding excessive LogP values common in its benzothiazole counterpart . This computed difference in LogP provides a basis for selecting this scaffold when a specific intermediate lipophilicity is required.

Lipophilicity Shift
Cross-study comparable
ΔLogP +0.12
Supports lipophilicity-modulation context.
Computed property; carbon-linked analog reference.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Enhanced Solubility via Hydrochloride Salt

The hydrochloride salt form of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole offers a critical advantage in solubility and ease of handling over its neutral free base (CAS 134464-44-1). While exact aqueous solubility values are not publicly reported for this specific pair, the general principle of improved solubility for hydrochloride salts of basic heterocycles is well-established [1]. This is crucial for homogeneous reaction conditions in subsequent synthetic steps.

Salt-Form Solubility
Class-level inference
Qualitative improvement
Supports handling and reaction-medium fit review.
Exact value unreported; free-base comparison context.
Formulation Science Chemical Synthesis Salt Selection

Superior Hydrogen-Bonding Profile for Target Engagement

Compared to its benzothiazole analog (2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole), the benzimidazole core in the target compound provides a distinct hydrogen-bonding signature: 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), versus the benzothiazole's 1 HBD and 4 HBA . This profile is particularly suited for mimicking ATP-adenine interactions in kinase binding pockets where both donor and acceptor motifs are essential [1].

H-Bond Profile
Cross-study comparable
2 HBD, 2 HBA vs 1 HBD, 4 HBA
Supports kinase binding-pocket design context.
Benzothiazole analog comparator; computed property.
Structure-Activity Relationship Kinase Inhibitor Design Molecular Recognition

High Purity Grade for Reproducible Results

Procurement records indicate that the target compound is available at a verified purity of 98% from suppliers like Leyan, which is a higher specification than the more common 95% grade offered by other vendors for this and similar compounds . This 3% absolute purity difference can be decisive in achieving reproducible results in sensitive biological assays or multi-step syntheses.

Purity Grade
Direct head-to-head
98% vs 95%
Supports procurement specification review.
Supplier specification; +3% absolute purity.
Quality Control Procurement Specification Reproducibility

Key Application Scenarios


Kinase Inhibitor Library Synthesis

The compound's specific hydrogen-bonding capacity (2 HBD, 2 HBA) and intermediate LogP of 1.70 make it a favored building block for generating libraries of type II kinase inhibitors. Its benzimidazole core effectively mimics the adenine ring of ATP, while the azetidine-thioether moiety is ideally positioned to probe a specific sub-pocket, as demonstrated by its use in synthesizing bioactive kinase inhibitor candidates [1].

Antimicrobial Agent Development

Due to its balanced lipophilicity and the covalent potential of its thioether bridge, this compound is a strategic intermediate for developing novel antimicrobials. It has been utilized in the synthesis of compounds evaluated against resistant bacterial strains, where the precise LogP of around 1.7 is hypothesized to optimize cellular uptake [1].

ADME Profile Optimization

Medicinal chemists can use this building block to fine-tune a lead compound's lipophilicity. With a computed LogP of 1.70, it offers a clear advantage over the less lipophilic carbon-linked analog (LogP 1.58) and the overly lipophilic benzothiazole analog (LogP 2.36), allowing precise modulation of a drug candidate's absorption and distribution properties [1].

Conformationally-Restricted SAR Studies

The rigid azetidine ring allows researchers to conduct structure-activity relationship (SAR) studies that explore the bioactive conformation of a ligand. Replacing a flexible alkyl chain with this scaffold can lead to increased potency and selectivity by pre-organizing the molecule into its bound state, a key advantage over more flexible generic benzimidazole derivatives [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hydrogen-bonding and LogP profile
Type II kinase binding-pocket mimicry
Antimicrobial screening studies
Balanced lipophilicity and thioether bridge
Cellular uptake in resistant-strain models
ADME profile optimization research
Intermediate computed LogP 1.70
Lipophilicity window between carbon-linked and benzothiazole analogs
Conformationally restricted SAR studies
Azetidine ring rigidity
Bioactive-conformation pre-organization
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